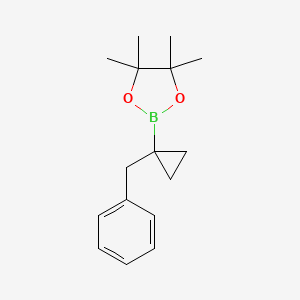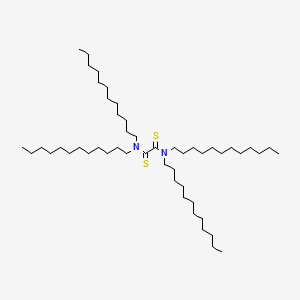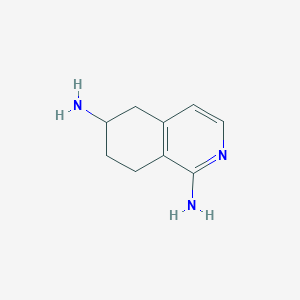
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is a heterocyclic organic compound with the molecular formula C9H13N3 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: It can participate in substitution reactions, such as N-alkylation with halo acetophenones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Halo acetophenones.
Major Products Formed
Oxidation: Nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine involves its interaction with molecular targets such as CDKs and DHFR. It inhibits these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct pharmacological properties.
7,8-Dihydroisoquinolin-5(6H)-one: A compound used in various synthetic applications.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is unique due to its dual amine functionality, which enhances its reactivity and potential as a versatile building block in organic synthesis. Its ability to inhibit key enzymes involved in cancer progression also sets it apart from other tetrahydroisoquinoline derivatives .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroisoquinoline-1,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12) |
Clave InChI |
QMOHCWHAVZHNTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
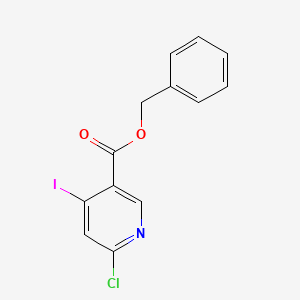


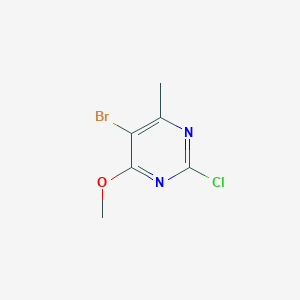
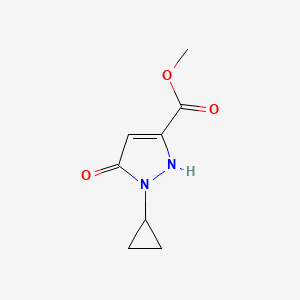
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)

